

Application Notes and Protocols: Structural Elucidation of Koenimbine using NMR and Mass Spectrometry

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Compound of Interest		
Compound Name:	Koenimbine	
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These application notes provide a comprehensive guide to the structural analysis of **Koenimbine**, a carbazole alkaloid isolated from Murraya koenigii, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed protocols and data interpretation strategies outlined herein are intended to assist in the unambiguous identification and characterization of this and structurally related natural products.

Introduction to Koenimbine

Koenimbine is a pyranocarbazole alkaloid found in the leaves, stems, and roots of Murraya koenigii (curry leaf tree).[1][2] Like other carbazole alkaloids from this plant, **Koenimbine** has garnered interest for its potential biological activities. Accurate structural elucidation is the foundational step for any further investigation into its pharmacological properties and for the development of synthetic analogs. This document details the application of modern spectroscopic techniques for its structural characterization.

Quantitative Data Presentation

The structural elucidation of **Koenimbine** is critically dependent on the precise interpretation of NMR and MS data. The following tables summarize the key quantitative data obtained from these analyses.



NMR Spectroscopic Data

The 1 H and 13 C NMR data for **Koenimbine** are presented below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for Koenimbine



Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ), Multiplicity, J (Hz)	Key HMBC Correlations	Key COSY Correlations
1	123.6	7.94 (d, J = 8.1)	C-3, C-4a, C-9a	H-2
2	120.4	7.33 (td, J = 6.9, 1.2)	C-4, C-9a	H-1, H-3
3	125.7	7.21 (td, J = 7.5, 1.2)	C-1, C-4a	H-2, H-4
4	110.5	7.35 (d, J = 7.5)	C-2, C-4b, C-5	H-3
4a	139.8	-	-	-
4b	118.9	-	-	-
5	153.8	7.81 (br s, NH)	C-4, C-5a, C-9	-
5a	121.2	-	-	-
6	115.8	6.60 (d, J = 9.8)	C-5a, C-7, C-8	H-7
7	127.3	5.65 (d, J = 9.7)	C-5a, C-6, C-8	H-6
8	77.9	-	-	-
9	104.2	7.68 (s)	C-1, C-4a, C-5a, C-9a	-
9a	148.5	-	-	-
10 (C-CH₃)	16.3	2.23 (s)	C-2, C-3, C-4	-
11 (O-CH₃)	55.4	3.80 (s)	C-5	-
12 (C(CH ₃) ₂)	27.1	1.43 (s, 6H)	C-7, C-8, C-9	-

Note: Data compiled from multiple sources.[1][3][4] Slight variations in chemical shifts may occur depending on the solvent and instrument used.

Mass Spectrometry Data



High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of **Koenimbine**. The fragmentation pattern observed in MS/MS experiments provides further structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for Koenimbine

lon Type	Calculated m/z (C19H19NO2)	Observed m/z	Fragmentation lons (m/z)	Putative Fragment Structure
[M+H]+	294.1494	294.1491	279.1259	[M+H - CH ₃]+
264.1023	[M+H - 2CH₃]+			
236.0917	[M+H - C ₃ H ₇ O] ⁺	_		

Note: The primary fragmentation involves the loss of a methyl group from the dimethylpyran ring, leading to a stable aromatic system.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation, purification, and spectroscopic analysis of **Koenimbine**.

Isolation and Purification of Koenimbine

- Plant Material Collection and Preparation: Collect fresh leaves of Murraya koenigii. Air-dry the leaves in the shade and then grind them into a fine powder.
- Extraction:
 - Macerate the powdered leaves in methanol (or a solvent system like hexane followed by ethyl acetate) for 72 hours at room temperature.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Solvent-Solvent Partitioning:



- Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).
- Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing carbazole alkaloids.
- Chromatographic Purification:
 - Subject the alkaloid-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography over silica gel.
 - Elute the column with a gradient of hexane and ethyl acetate.
 - Collect the fractions and monitor by TLC. Combine fractions showing a prominent spot corresponding to **Koenimbine**.
 - Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure **Koenimbine**.

NMR Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of purified Koenimbine in 0.5 mL of a
 deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire a standard ¹H NMR spectrum.
 - Parameters: 400-600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR and DEPT Spectroscopy:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Parameters: 100-150 MHz, >1024 scans, relaxation delay of 2 seconds.
 - Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.



- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons. This is crucial for connecting different structural fragments.

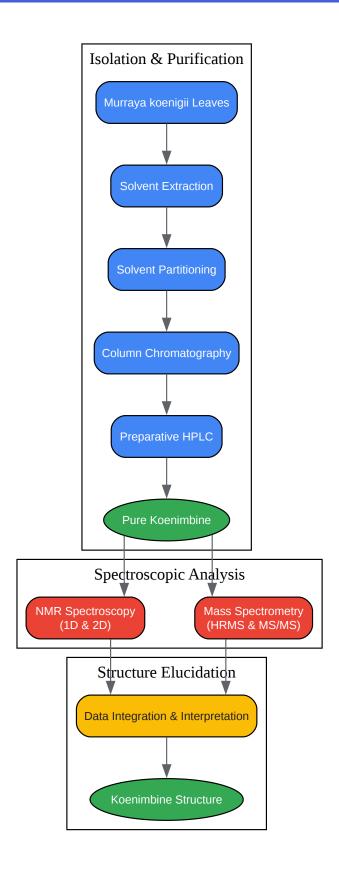
Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of **Koenimbine** (approximately 1 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecular ion [M+H]+.
 - Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. This can be achieved through collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the workflow for the structural elucidation of **Koenimbine** and the key correlations used in this process.

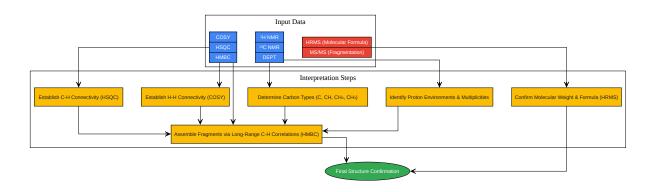




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Experimental workflow for **Koenimbine** structural analysis.





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Logical flow for **Koenimbine** structure determination.

Conclusion

The combined application of 1D and 2D NMR spectroscopy with high-resolution mass spectrometry provides a robust and reliable methodology for the structural elucidation of **Koenimbine**. The protocols and data presented in these application notes serve as a comprehensive resource for researchers in natural product chemistry and drug discovery, facilitating the accurate identification and further investigation of this and other related carbazole alkaloids.

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